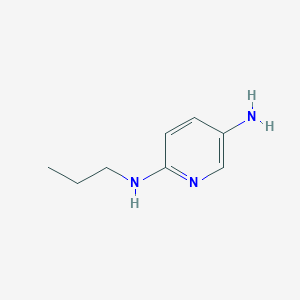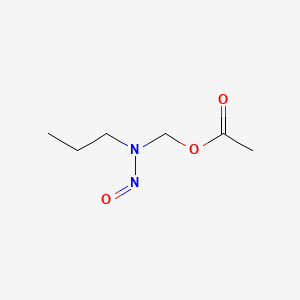
N-Propyl-N-(acetoxymethyl)nitrosamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Propyl-N-(acetoxymethyl)nitrosamine is a member of the N-nitrosamine family, which are known for their potent mutagenic and carcinogenic properties. These compounds are characterized by the presence of a nitroso group (-NO) attached to an amine. This compound, like other nitrosamines, is of significant interest due to its potential health impacts and its occurrence in various environmental and industrial contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Propyl-N-(acetoxymethyl)nitrosamine typically involves the nitrosation of secondary amines. One common method is the reaction of N-propylamine with nitrous acid, which can be generated in situ from sodium nitrite and a mineral acid such as hydrochloric acid. The reaction is carried out under acidic conditions and at low temperatures to control the formation of the nitrosamine.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions to maximize yield and minimize the formation of unwanted by-products. The use of continuous flow reactors and advanced monitoring techniques helps in maintaining the desired reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-Propyl-N-(acetoxymethyl)nitrosamine undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of nitroso compounds with higher oxidation states.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The nitroso group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro compounds, while reduction typically yields amines.
Scientific Research Applications
N-Propyl-N-(acetoxymethyl)nitrosamine has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and mechanisms of nitrosamines.
Biology: Research on its mutagenic and carcinogenic properties helps in understanding the biological impacts of nitrosamines.
Medicine: Studies on its effects can contribute to the development of cancer prevention strategies.
Industry: It is used in the synthesis of other chemical compounds and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N-Propyl-N-(acetoxymethyl)nitrosamine involves its metabolic activation, primarily through enzymatic α-hydroxylation by cytochrome P450 enzymes. This activation leads to the formation of reactive intermediates that can alkylate DNA, resulting in mutations and potentially leading to carcinogenesis. The molecular targets include DNA bases, and the pathways involved are those related to DNA repair and cell cycle regulation.
Comparison with Similar Compounds
Similar Compounds
- N-Nitrosodimethylamine (NDMA)
- N-Nitrosodiethylamine (NDEA)
- N-Nitrosomethyl-4-aminobutanoic acid (NMBA)
- N-Nitrosoisopropylethylamine (NIPEA)
- N-Nitrosodiisopropylamine (NDIPA)
Uniqueness
N-Propyl-N-(acetoxymethyl)nitrosamine is unique due to its specific structure, which influences its reactivity and biological effects. Compared to other nitrosamines, it may have different metabolic pathways and varying degrees of mutagenic and carcinogenic potential.
Properties
CAS No. |
66017-91-2 |
|---|---|
Molecular Formula |
C6H12N2O3 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
[nitroso(propyl)amino]methyl acetate |
InChI |
InChI=1S/C6H12N2O3/c1-3-4-8(7-10)5-11-6(2)9/h3-5H2,1-2H3 |
InChI Key |
UNJDFDOOIZHAPH-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(COC(=O)C)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



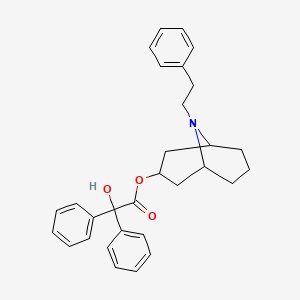

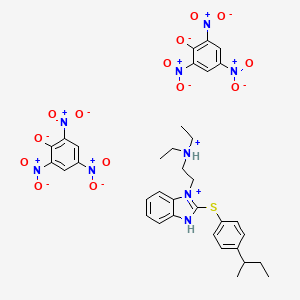
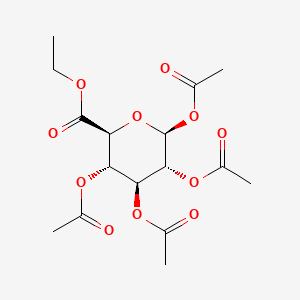
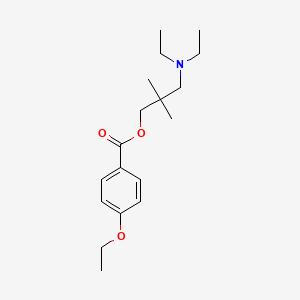
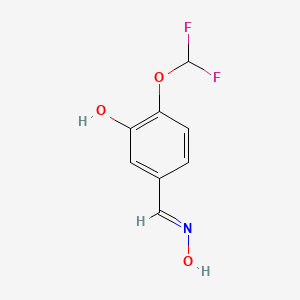

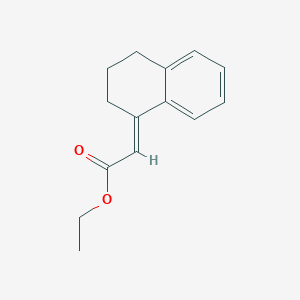
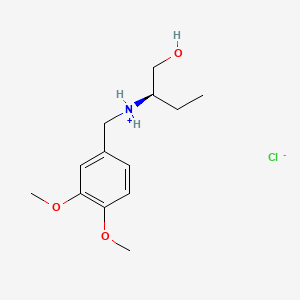

![1,3-Propanediamine, N-[3-(pentadecyloxy)propyl]-](/img/structure/B13765597.png)

